molecular formula C21H19ClN4O2 B2886769 3-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide CAS No. 899953-81-2

3-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Cat. No.: B2886769
CAS No.: 899953-81-2
M. Wt: 394.86
InChI Key: ZNHCZZVWESFIKY-UHFFFAOYSA-N
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Description

3-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a complex organic compound that belongs to the class of aromatic amides. This compound features a benzamide core substituted with a 3-chloro group and a 4-(6-morpholinopyridazin-3-yl)phenyl group. The presence of the morpholine and pyridazine rings in its structure suggests potential biological activity, making it a compound of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Morpholine Substitution: The morpholine ring is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the pyridazine ring.

    Benzamide Formation: The final step involves the formation of the benzamide linkage. This can be achieved by reacting the substituted pyridazine derivative with 3-chlorobenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chloro position.

Scientific Research Applications

3-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s structure suggests potential interactions with biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It can be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide
  • 3-chloro-N-(4-(6-piperidinopyridazin-3-yl)phenyl)benzamide
  • 3-chloro-N-(4-(6-morpholinopyrimidin-3-yl)phenyl)benzamide

Uniqueness

3-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide is unique due to the specific arrangement of its functional groups, which may confer distinct biological activities compared to similar compounds. The presence of the morpholine and pyridazine rings, along with the chloro substitution, contributes to its unique chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-chloro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2/c22-17-3-1-2-16(14-17)21(27)23-18-6-4-15(5-7-18)19-8-9-20(25-24-19)26-10-12-28-13-11-26/h1-9,14H,10-13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHCZZVWESFIKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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